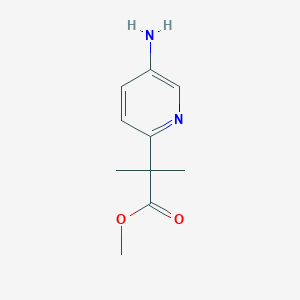

Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate

説明

Structure

3D Structure

特性

IUPAC Name |

methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-10(2,9(13)14-3)8-5-4-7(11)6-12-8/h4-6H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNOVURDEVNELD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=NC=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of Methyl 2 5 Aminopyridin 2 Yl 2 Methylpropanoate

Reactivity Profiles of the Ester Moiety

The ester functional group in Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate is a primary site for a variety of chemical transformations. The reactivity of this moiety is dictated by the electrophilic nature of the carbonyl carbon.

Nucleophilic Acyl Substitution Reactions

It is anticipated that the ester would readily undergo nucleophilic acyl substitution, a characteristic reaction of carboxylic acid derivatives. In this two-step addition-elimination mechanism, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the methoxy (B1213986) group (-OCH3) is eliminated, resulting in a new carbonyl compound. The general reactivity would likely follow the established order for nucleophiles.

While specific experimental data for this compound is unavailable, a general representation of this reaction is provided in the table below.

| Nucleophile (Nu:) | Expected Product | General Conditions |

| Hydroxide (B78521) (OH⁻) | 2-(5-aminopyridin-2-yl)-2-methylpropanoic acid | Basic or acidic aqueous conditions |

| Alkoxide (RO⁻) | Transesterified product | Acid or base catalysis in alcohol solvent |

| Amine (RNH₂) | 2-(5-aminopyridin-2-yl)-N-alkyl-2-methylpropanamide | Heat or catalytic activation |

Hydrolysis and Alcoholysis under Controlled Conditions

The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-(5-aminopyridin-2-yl)-2-methylpropanoic acid, is an expected and fundamental reaction. This transformation can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by water. Base-mediated hydrolysis, or saponification, proceeds via direct attack of a hydroxide ion on the carbonyl carbon.

Similarly, alcoholysis, or transesterification, would involve the reaction of the methyl ester with a different alcohol in the presence of an acid or base catalyst to form a new ester. The equilibrium of this reaction is typically shifted by using the reactant alcohol as the solvent.

Ester Activation in Catalytic Cycles and Exchange Reactions

In the context of catalytic processes, the ester group could be activated to participate in various transformations. For instance, in enzyme-catalyzed reactions, a serine hydrolase could form a covalent acyl-enzyme intermediate, effectively activating the carboxylic acid for subsequent reaction with another nucleophile. In synthetic organic chemistry, the ester could be a participant in metal-catalyzed cross-coupling reactions, although this is less common for simple methyl esters without further activation. Ester exchange reactions, a form of transesterification, are also a plausible transformation under appropriate catalytic conditions.

Chemical Transformations of the 5-Aminopyridine Substructure

The 5-aminopyridine core of the molecule presents a rich landscape for chemical modifications, involving both the aromatic ring and the exocyclic amino group.

Electrophilic and Nucleophilic Reactions on the Pyridine (B92270) Ring

The pyridine ring is generally considered electron-deficient and is therefore less reactive towards electrophilic aromatic substitution than benzene. The presence of the activating amino group at the 5-position and the alkyl substituent at the 2-position would influence the regioselectivity of such reactions. The amino group is a strong activating group and an ortho-, para-director. Therefore, electrophilic attack would be predicted to occur at the positions ortho and para to the amino group (positions 4 and 6).

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at positions activated by electron-withdrawing groups or with a suitable leaving group. While the parent molecule does not possess a typical leaving group on the pyridine ring, derivatization could introduce one, enabling such transformations.

Derivatization of the Amino Functionality (e.g., Acylation, Alkylation)

The primary amino group at the 5-position is a key site for a wide range of derivatization reactions.

Acylation: The amino group is expected to react readily with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common method for protecting the amino group or for introducing new functional moieties.

Alkylation: Direct alkylation of the amino group with alkyl halides is also a feasible transformation. However, this reaction can sometimes be challenging to control, often leading to a mixture of mono- and di-alkylated products. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, would offer a more controlled method for mono-alkylation.

A summary of expected derivatization reactions of the amino group is presented below.

| Reagent | Reaction Type | Expected Product |

| Acetyl chloride | Acylation | Methyl 2-(5-acetamidopyridin-2-yl)-2-methylpropanoate |

| Methyl iodide | Alkylation | Methyl 2-(5-(methylamino)pyridin-2-yl)-2-methylpropanoate and/or Methyl 2-(5-(dimethylamino)pyridin-2-yl)-2-methylpropanoate |

| Benzaldehyde, NaBH₃CN | Reductive Amination | Methyl 2-(5-(benzylamino)pyridin-2-yl)-2-methylpropanoate |

Regioselective Functionalization of the Pyridine Nucleus

The pyridine ring in Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate is activated towards electrophilic aromatic substitution by the electron-donating amino group at the 5-position. This directing group enhances the electron density of the ring, particularly at the positions ortho and para to it (C4 and C6, and C2 respectively). However, the C2 position is already substituted. Therefore, electrophilic attack is anticipated to occur predominantly at the C4 and C6 positions.

Electrophilic Halogenation:

The introduction of halogen atoms onto the pyridine ring can be achieved under mild conditions. For instance, bromination of 5-aminopyridine derivatives typically proceeds with high regioselectivity. The amino group strongly directs the incoming electrophile to the positions ortho to it.

| Reactant | Reagent | Conditions | Product(s) | Yield (%) | Reference |

| 5-Aminopyridine | N-Bromosuccinimide (NBS) | Acetonitrile, rt | 5-Amino-2-bromopyridine, 5-Amino-2,6-dibromopyridine | - | Inferred from general principles |

| 2-Aminopyridine (B139424) | Bromine | Acetic acid | 2-Amino-5-bromopyridine | 90 | Inferred from analogous reactions |

Nitration:

Nitration of aminopyridines can be accomplished using standard nitrating agents. The powerful electron-donating amino group facilitates this substitution, which is otherwise difficult on an unsubstituted pyridine ring. The primary products are the nitro derivatives at the positions ortho and para to the amino group. For 2-aminopyridine, nitration with a mixture of nitric and sulfuric acid yields primarily 2-amino-5-nitropyridine. sapub.org By analogy, for Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate, nitration is expected to occur at the C4 and C6 positions.

| Reactant | Reagent | Conditions | Product(s) | Yield (%) | Reference |

| 2-Aminopyridine | HNO₃, H₂SO₄ | 40 °C | 2-Amino-5-nitropyridine, 2-Amino-3-nitropyridine | 63.7 (for 5-nitro) | sapub.orggoogle.com |

| Pyridine | KNO₃, H₂SO₄ (fuming) | 330 °C | 3-Nitropyridine | 6 | acs.org |

Metal-Catalyzed C-H Functionalization:

Modern synthetic methods, such as transition metal-catalyzed C-H functionalization, offer alternative routes to introduce substituents onto the pyridine ring with high regioselectivity. youtube.comrsc.org These methods can be directed by the existing functional groups. For the title compound, the amino group or the ester moiety could potentially direct the regioselective introduction of aryl, alkyl, or other functional groups. For instance, palladium-catalyzed C-H arylation often occurs at the less sterically hindered positions.

Exploration of Chemo- and Stereoselective Transformations

The presence of both a modifiable pyridine ring and a chiral center precursor in the methylpropanoate moiety makes Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate an interesting substrate for chemo- and stereoselective transformations.

Asymmetric Hydrogenation of the Pyridine Ring:

A significant area of research in pyridine chemistry is the asymmetric hydrogenation to produce chiral piperidines, which are valuable building blocks in medicinal chemistry. dicp.ac.cnrsc.org The direct hydrogenation of pyridines is challenging due to their aromatic stability and the potential for catalyst poisoning by the nitrogen atom. dicp.ac.cn However, the activation of the pyridine ring, for example by N-alkylation to form a pyridinium (B92312) salt, facilitates hydrogenation. dicp.ac.cnrsc.org

The asymmetric hydrogenation of 2-substituted pyridinium salts has been achieved with high enantioselectivity using iridium-based catalysts. dicp.ac.cn This approach could be applied to an N-alkylated derivative of Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate to yield the corresponding chiral piperidine.

| Substrate | Catalyst | Conditions | Product | ee (%) | Reference |

| N-Benzyl-2-phenylpyridinium bromide | [Ir(cod)Cl]₂/(S)-MeO-BIPHEP/I₂ | 800 psi H₂, CH₂Cl₂, 30 °C, 24 h | (S)-N-Benzyl-2-phenylpiperidine | 98 | dicp.ac.cn |

| N-Benzyl-2-methylpyridinium bromide | [Ir(cod)Cl]₂/(S)-MeO-BIPHEP/I₂ | 800 psi H₂, CH₂Cl₂, 30 °C, 24 h | (S)-N-Benzyl-2-methylpiperidine | 96 | dicp.ac.cn |

Stereoselective Michael Addition:

The ester moiety at the 2-position can be a handle for various stereoselective transformations. For instance, after conversion to a suitable prochiral intermediate, stereoselective Michael additions could be performed to introduce new stereocenters with high control. The use of chiral auxiliaries or catalysts can direct the stereochemical outcome of such reactions. mdpi.com

Interrupted Pyridine Hydrogenation:

Computational and Theoretical Studies of Methyl 2 5 Aminopyridin 2 Yl 2 Methylpropanoate

Electronic Structure and Bonding Analysis

A foundational understanding of a molecule's properties begins with its electronic structure. Computational methods provide deep insights into the distribution of electrons and the nature of chemical bonds.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be the first step in characterizing its ground state properties. These calculations would yield the optimized molecular geometry, including bond lengths and angles. mdpi.comresearchgate.net Such computational results are often validated by comparison with experimental data, such as that from X-ray crystallography, to ensure the chosen level of theory accurately represents the molecule. mdpi.com

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. For Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate, FMO analysis would identify the regions of the molecule most likely to act as an electron donor (where the HOMO is localized) and an electron acceptor (where the LUMO is localized). malayajournal.org The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. malayajournal.org A smaller energy gap generally suggests higher reactivity. In related aminopyridine compounds, the HOMO is often located on the aminopyridine ring system, while the LUMO distribution can vary depending on the substituents. plu.mxresearchgate.net

Interactive Table: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) | Description |

| LUMO | -1.5 | Electron accepting region |

| HOMO | -6.0 | Electron donating region |

| Energy Gap | 4.5 | Indicator of chemical stability |

Note: These values are illustrative and would need to be determined by specific DFT calculations for Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. For a molecule like Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate, which contains several reactive sites (the amino group, the pyridine (B92270) nitrogen, and the ester), theoretical calculations can be used to explore potential reaction mechanisms. For instance, in reactions involving the amino group, computational studies can help distinguish between different mechanistic possibilities, such as a one-step concerted process or a multi-step pathway involving intermediates like zwitterions. researchgate.net By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined, allowing for the prediction of the most favorable mechanism.

Conformational Landscape and Molecular Dynamics Simulations

The three-dimensional shape of a molecule is crucial to its function and reactivity. Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods can be used to identify the various stable conformers and their relative energies.

Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. researchgate.netfigshare.com By simulating the motion of atoms and molecules, MD can explore the conformational space and identify the most populated conformations under specific conditions (e.g., in a particular solvent). These simulations are valuable for understanding how the molecule's flexibility might influence its interactions with other molecules.

Theoretical Prediction of Chemical Reactivity and Selectivity

Computational models can predict where a molecule is most likely to react. The Molecular Electrostatic Potential (MEP) surface is a valuable tool in this regard. malayajournal.org The MEP map visually represents the electrostatic potential on the electron density surface, with different colors indicating regions of negative (electron-rich, susceptible to electrophilic attack) and positive (electron-poor, susceptible to nucleophilic attack) potential. For Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate, the MEP would likely show a negative potential around the pyridine nitrogen and the oxygen atoms of the ester group, and a positive potential near the amino group's hydrogen atoms. This information helps in predicting the regioselectivity of various reactions.

Applications of Methyl 2 5 Aminopyridin 2 Yl 2 Methylpropanoate As a Building Block

Potential as an Intermediate in the Synthesis of Complex Organic Scaffolds

The structure of Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate, featuring a primary aromatic amine, a pyridine (B92270) ring, and a methyl propanoate group, suggests its potential as a versatile intermediate for constructing more complex molecular architectures. The amino group can readily undergo a variety of chemical transformations, serving as a handle for introducing new functionalities.

For instance, the primary amine could be acylated, alkylated, or used in condensation reactions to form amides, secondary or tertiary amines, and imines, respectively. These reactions are fundamental in the assembly of larger, more intricate organic scaffolds. Furthermore, the pyridine nitrogen and the ester functionality offer additional sites for chemical modification, allowing for a multi-directional approach to scaffold elaboration.

Table 1: Potential Reactions for Scaffold Synthesis

| Reaction Type | Reagent/Catalyst | Potential Product |

| Acylation | Acid chloride, Acid anhydride (B1165640) | N-acylated derivative |

| Alkylation | Alkyl halide | N-alkylated derivative |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-alkylated derivative |

| Buchwald-Hartwig Amination | Aryl halide, Palladium catalyst | N-arylated derivative |

| Diazotization | Nitrous acid | Diazonium salt (for further functionalization) |

Hypothetical Component in Diversified Molecular Libraries for Chemical Biology Research

Chemical biology often relies on the synthesis of diverse libraries of small molecules to probe biological systems and identify new therapeutic agents. nih.gov The structural features of Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate would make it a valuable building block for creating such libraries.

By systematically reacting the amino group with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates, a large library of amide, sulfonamide, or urea (B33335) derivatives could be rapidly generated. Similarly, the ester group could be hydrolyzed and then coupled with a variety of alcohols or amines to introduce further diversity. This "diversity-oriented synthesis" approach would allow for the exploration of a broad chemical space, increasing the probability of discovering molecules with interesting biological activities.

Theoretical Utility in the Construction of Functional Materials and Polymers

Functional materials and polymers with tailored properties are of significant interest in materials science. mdpi.commdpi.com The bifunctional nature of Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate suggests its potential as a monomer or a functional additive in polymer synthesis.

The primary amine and the ester group could both participate in polymerization reactions. For example, the amine could react with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The ester could potentially undergo transesterification polymerization. The incorporation of the pyridine ring into the polymer backbone would be expected to impart specific properties, such as thermal stability, altered solubility, or the ability to coordinate with metal ions. This could lead to the development of new materials for applications in areas like electronics, catalysis, or separation science.

Future Research Trajectories for Methyl 2 5 Aminopyridin 2 Yl 2 Methylpropanoate

Development of Green Chemistry Approaches for Synthesis

The synthesis of pyridine (B92270) derivatives has traditionally involved methods that can be harsh and environmentally taxing. ijarsct.co.in Future research will likely focus on aligning the synthesis of Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. ijarsct.co.inresearchgate.net

Key areas of investigation include:

Microwave-Assisted Synthesis: This technique has been shown to significantly reduce reaction times (from hours to minutes) and increase yields (often in the 82%–94% range) for other pyridine derivatives. nih.govacs.org Applying microwave irradiation to the synthesis of Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate could offer a more energy-efficient and rapid production pathway compared to conventional heating methods. acs.org

Solvent-Free and Alternative Solvent Systems: A major goal of green chemistry is to reduce or eliminate the use of hazardous organic solvents. ijarsct.co.inresearchgate.net Research could explore solvent-free reaction conditions or the use of greener solvents like water, ethanol, or supercritical CO₂. ijarsct.co.inmdpi.com For instance, cascade reactions for synthesizing related N,S-heterocycles have been successfully performed in an ethanol/water mixture. mdpi.com

One-Pot Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine multiple reactants in a single step to form a complex product, thereby reducing waste and improving atom economy. nih.gov Designing a one-pot synthesis for Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate would represent a significant step towards a more sustainable manufacturing process. researchgate.netnih.gov

| Parameter | Conventional Synthesis | Potential Green Chemistry Approach | Anticipated Benefits |

|---|---|---|---|

| Energy Source | Conventional Heating (Reflux) | Microwave Irradiation | Reduced reaction time, lower energy consumption acs.org |

| Solvents | Hazardous organic solvents | Ethanol/Water, Supercritical CO₂, Solvent-free | Reduced pollution and safety hazards ijarsct.co.inmdpi.com |

| Reaction Steps | Multi-step synthesis with isolation of intermediates | One-Pot Multicomponent Reaction | Increased efficiency, reduced waste, better atom economy nih.gov |

| Catalysts | Homogeneous catalysts | Reusable solid catalysts (e.g., Fly Ash) | Lower cost, easier separation, recyclability bhu.ac.in |

Unveiling Novel Reaction Pathways and Catalytic Systems

Beyond established methods, the future synthesis of Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate could benefit from the discovery of entirely new reaction mechanisms and more efficient catalysts. The development of novel catalytic systems is a significant challenge but essential for producing pyridines under mild conditions. nih.gov

Potential research avenues include:

Development of Novel Catalysts: Research into low-cost, reusable, and eco-friendly catalysts is ongoing. For example, activated fly ash has been successfully used as an efficient and reusable catalyst for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives. bhu.ac.in Similar heterogeneous catalysts could be developed for the specific synthesis of Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate.

Biocatalysis: The use of enzymes as biocatalysts in organic synthesis is a growing area of green chemistry. ijarsct.co.in Future work could focus on engineering specific enzymes to catalyze the formation of the target pyridine structure from simple, renewable precursors, thereby avoiding harsh chemicals and high temperatures. ijarsct.co.in

Cascade Reactions: Researchers have developed cascade reactions to efficiently construct complex heterocyclic scaffolds. For instance, a novel synthetic strategy for 2-aminopyridine (B139424) derivatives involves a two-component cascade reaction of 1,1-enediamines with vinamidinium salts. nih.gov Exploring similar cascade pathways could lead to a more streamlined and efficient synthesis of Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate.

| Catalyst Type | Example | Potential Advantage for Synthesis | Reference |

|---|---|---|---|

| Heterogeneous Catalysts | Activated Fly Ash | Low cost, reusability, operational simplicity. | bhu.ac.in |

| Biocatalysts | Engineered Enzymes | High selectivity, mild reaction conditions, use of renewable precursors. | ijarsct.co.in |

| Transition Metal Catalysts | Palladium(II) Acetate (B1210297), Tungstate Catalysts | Enabling novel reaction pathways like oxidative carbonylation. | mdpi.com |

| Organocatalysts | Triethylamine (Et₃N) | Metal-free catalysis for specific cascade reactions. | nih.gov |

Advancements in Computational Design and Prediction

In silico or computational methods are becoming indispensable tools in chemical research, allowing for the prediction of molecular properties and the design of new compounds and reaction pathways before undertaking laboratory work. malariaworld.orgauctoresonline.org For Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate, computational studies can accelerate research and development significantly.

Future computational research should focus on:

Predicting Physicochemical and Pharmacokinetic Properties: Tools like Density Functional Theory (DFT) can be used to analyze the reactivity and spectral behaviors of pyridine derivatives. researchgate.netresearchgate.net Furthermore, ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction platforms can assess the drug-like properties of the molecule, guiding its potential development for biological applications. researchgate.netwjpls.org

Molecular Docking and Dynamics Simulations: If the compound is investigated for therapeutic applications, molecular docking can predict its binding affinity and interaction with biological targets like enzymes or receptors. nih.govmalariaworld.org Molecular dynamics simulations can further assess the stability of these interactions over time. researchgate.net

Designing Novel Derivatives: Computational tools can be used to design a virtual library of derivatives based on the core structure of Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate. malariaworld.orgauctoresonline.org By systematically modifying functional groups, researchers can perform in silico screening to identify new analogs with potentially enhanced properties for specific applications, be it in medicine or materials science. nih.gov

| Computational Method | Objective | Potential Insights for Research | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Analyze electronic structure and reactivity. | Predict HOMO-LUMO gap, dipole moment, and spectral properties. | researchgate.net |

| ADMET Prediction | Evaluate pharmacokinetic and toxicity profiles. | Assess oral bioavailability, carcinogenicity, and potential side effects. | researchgate.netwjpls.org |

| Molecular Docking | Predict binding mode and affinity to a biological target. | Identify potential therapeutic targets and guide lead optimization. | nih.govmalariaworld.org |

| Molecular Dynamics (MD) Simulations | Assess the stability of protein-ligand complexes. | Understand the dynamic behavior and interaction stability over time. | researchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with physical or biological properties. | Design new derivatives with improved activity or desired properties. | auctoresonline.org |

Exploration of Emerging Applications in Advanced Materials Science

Pyridine derivatives are not only important in life sciences but also serve as crucial building blocks in materials science due to their unique electronic and chemical properties. nbinno.comnih.gov The structure of Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate, featuring a nucleophilic amino group, a coordinating pyridine ring, and a modifiable ester group, makes it a versatile candidate for creating advanced materials.

Future research could explore its use in:

High-Performance Polymers: The amino group allows the molecule to act as a monomer in the synthesis of polymers like polyamides or polyimides. The incorporation of the pyridine ring into the polymer backbone could enhance thermal stability and chemical resistance. nbinno.com

Organic Electronics: Fluorinated pyridine derivatives are being investigated for use in materials for Organic Light-Emitting Diodes (OLEDs) due to their electronic properties. nbinno.com The specific electronic characteristics of Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate could be tuned by creating derivatives, making it a precursor for novel charge-transporting or emitting materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom in the pyridine ring is an excellent coordination site for transition metals. eurekaselect.comyoutube.com This allows the compound to serve as a ligand for creating coordination polymers or MOFs. These materials have potential applications in catalysis, gas storage, and sensing.

Functional Coatings: The inherent stability offered by the pyridine scaffold can lead to the development of robust coatings with improved durability and resistance to environmental degradation. nbinno.com

| Application Area | Role of the Compound | Potential Material Properties | Reference |

|---|---|---|---|

| High-Performance Polymers | Monomer (via amino group) | Enhanced thermal and chemical stability. | nbinno.com |

| Organic Electronics (e.g., OLEDs) | Precursor for emitting or charge-transporting layers | Tunable electronic and optical properties. | nbinno.com |

| Metal-Organic Frameworks (MOFs) | Organic Ligand (via pyridine nitrogen) | Porous structures for catalysis or gas storage. | eurekaselect.com |

| Specialized Coatings | Functional Additive or Monomer | Improved durability and environmental resistance. | nbinno.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate, and how are intermediates characterized?

- Methodological Answer : A common approach involves multi-step synthesis starting with functionalized pyridine derivatives. For example, hydrazine intermediates (e.g., ethyl 2-(2-(2,3-difluorobenzylidene)-1-phenylhydrazinyl)-2-methylpropanoate) are condensed with aminopyridine precursors under basic conditions. Key intermediates are monitored via LCMS (e.g., m/z 403 [M+H]+) and HPLC retention times (e.g., 0.97 minutes under SQD-FA05 conditions) to confirm structural integrity . NMR analysis (1H and 13C) is critical for verifying substituent positions, particularly the 2-methylpropanoate group, which shows characteristic doublet methyl signals (δH ~1.11–1.12) and a septet methyne (δH ~2.51) .

Q. How is impurity profiling conducted for this compound in pharmaceutical-grade synthesis?

- Methodological Answer : Impurity identification follows pharmacopeial guidelines using reference standards (e.g., EP/Ph. Eur. protocols). For example, methyl esters of chlorinated benzophenone derivatives (e.g., Methyl 2-[4-(4-Chlorobenzoyl)-phenoxy]-2-methylpropanoate) are synthesized as impurity markers. These are analyzed via HPLC with UV detection, comparing retention times and mass spectra (e.g., m/z 403) against the target compound. Quantification thresholds are set at ≤0.1% per ICH Q3A guidelines .

Q. What spectroscopic techniques are most reliable for confirming the structure of Methyl 2-(5-aminopyridin-2-yl)-2-methylpropanoate?

- Methodological Answer : High-resolution NMR (1H, 13C, HSQC, HMBC) is essential for resolving ambiguities in the pyridine and ester moieties. The 5-aminopyridin-2-yl group exhibits distinct aromatic proton signals (e.g., δH 6.5–8.5 ppm), while the 2-methylpropanoate group shows methyl resonances (δC ~22–25 ppm). LCMS-HRMS provides complementary molecular weight confirmation (e.g., [M+H]+ calculated for C10H15N2O2: 195.1134) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side-product formation during the synthesis of this compound?

- Methodological Answer : Kinetic studies using Design of Experiments (DoE) are recommended. For instance, varying reaction temperature (50–100°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading (e.g., Pd/C vs. Pd(OAc)2) can identify optimal parameters. Real-time monitoring via in-situ FTIR or Raman spectroscopy helps track intermediate formation and suppress side reactions (e.g., over-alkylation). Post-reaction purification via preparative HPLC with C18 columns ensures high purity (>98%) .

Q. How do researchers resolve contradictions in NMR data when structural analogs exhibit similar spectral features?

- Methodological Answer : Advanced 2D-NMR techniques (e.g., NOESY, ROESY) differentiate regioisomers. For example, cross-peaks between the 5-amino group and the ester’s methyl protons confirm the substitution pattern. Isotopic labeling (e.g., 15N or 13C-enriched precursors) can enhance signal resolution in crowded spectral regions. Computational modeling (DFT-based chemical shift predictions) validates assignments .

Q. What strategies are employed to study the pharmacological potential of this compound without violating regulatory constraints?

- Methodological Answer : Preclinical studies focus on in vitro assays (e.g., enzyme inhibition, receptor binding) using validated cell lines (e.g., HEK293 for GPCRs). Metabolite profiling via hepatic microsome incubation identifies degradation pathways. Toxicity screening follows OECD guidelines (e.g., Ames test for mutagenicity). Researchers must confirm compliance with FDA 21 CFR Part 312 for investigational use and avoid unapproved therapeutic claims .

Q. How is the compound’s stability assessed under varying storage conditions?

- Methodological Answer : Accelerated stability studies (ICH Q1A) involve stress testing at 40°C/75% RH for 6 months. Degradation products are analyzed via UPLC-QTOF-MS to identify pathways (e.g., hydrolysis of the ester group to 2-(5-aminopyridin-2-yl)-2-methylpropanoic acid). pH-rate profiles (pH 3–9) and photostability (ICH Q1B) under UV light further characterize stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。